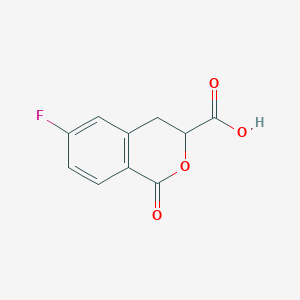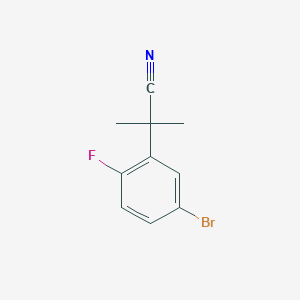
2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile is a chemical of interest due to its potential as an intermediate in the synthesis of various pharmaceuticals and organic molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and properties of similar compounds.
Synthesis Analysis
The synthesis of halogenated biphenyl compounds, such as 2-fluoro-4-bromobiphenyl, has been explored as key intermediates for pharmaceuticals like flurbiprofen. A practical synthesis method has been reported using a diazotization reaction followed by a coupling process, avoiding the use of expensive palladium catalysts and toxic reagents . Similarly, the synthesis of related compounds, such as 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, involves amination and cyclization reactions, indicating that halogenated phenyl compounds can be functionalized through various synthetic routes .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopy. For instance, the Schiff-base molecule 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol was thoroughly investigated, providing insights into the electronic properties and intramolecular interactions of halogenated aromatic compounds . Additionally, the molecular structure of 2-benzyl-3-(2-bromophenyl)propiononitrile was analyzed, revealing hydrogen-bonded chains, which suggests that similar halogenated nitriles may also exhibit specific supramolecular arrangements .
Chemical Reactions Analysis
The palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides demonstrates the potential for multiple arylation processes involving C-C and C-H bond cleavages. This type of reaction could be relevant for the functionalization of halogenated phenyl compounds, potentially applicable to the synthesis of 2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds can be deduced from spectroscopic and computational studies. For example, the Schiff-base molecule's electronic properties, vibrational frequencies, and NMR chemical shifts were calculated and showed good agreement with experimental data . Theoretical calculations of polarizability and hyperpolarizability properties provide additional information on the reactivity and interactions of such molecules. These analyses are crucial for understanding the behavior of 2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile in various environments and its potential applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Use in Pharmaceuticals
2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile serves as a critical intermediate in the synthesis of various pharmaceutical compounds. For example, Lei et al. (2015) discuss its role as an important intermediate in PI3K/mTOR inhibitors, which are significant in cancer therapy. This compound is used in the synthesis of derivatives of NVP-BEZ235, a notable drug in cancer treatment (Fei Lei et al., 2015).
Synthesis of Fluorinated Aromatic Compounds
The compound is also utilized in the synthesis of fluorinated aromatic compounds, which are key intermediates in manufacturing non-steroidal anti-inflammatory and analgesic materials. Qiu et al. (2009) highlight the synthesis of 2-Fluoro-4-bromobiphenyl, a compound derived from a similar process, underscoring the importance of such fluorinated intermediates in pharmaceutical synthesis (Yanan Qiu et al., 2009).
Synthesis of Biphenyl Compounds
The synthesis of 4-Bromo-2-fluorobiphenyl using a one-pot method is another area where similar compounds are significant. Li Yong-qiang (2012) describes the process and optimization of reaction conditions, showcasing the compound's role in the efficient synthesis of biphenyl derivatives (Li Yong-qiang, 2012).
Pharmaceutical Synthesis and Activities
The compound is also critical in the synthesis of various pharmaceuticals with potential therapeutic applications. For instance, Ikram et al. (2015) report on the synthesis of thiophene derivatives using a similar compound, which demonstrated good haemolytic, biofilm inhibition, and anti-thrombolytic activities, indicating the potential for medicinal applications (H. Ikram et al., 2015).
Development of New Ketamine Derivatives
In the field of anesthesia and pain management, research on ketamine derivatives also utilizes similar compounds. Moghimi et al. (2014) discuss the development of fluoroketamine, a novel ketamine derivative synthesized using a related fluorobenzonitrile process. This research demonstrates the compound's importance in developing new anesthetic agents (A. Moghimi et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN/c1-10(2,6-13)8-5-7(11)3-4-9(8)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPHQLOGJYEAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=CC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

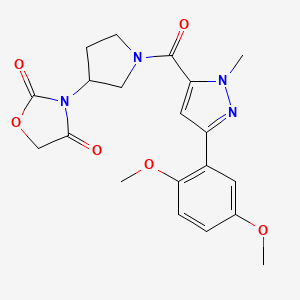
![2-(Allylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2499822.png)
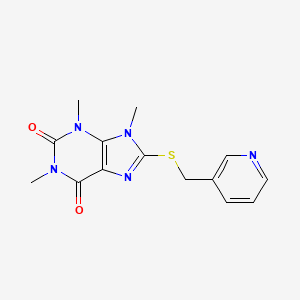
![N-[4-[4-(acetamidomethyl)phenyl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2499825.png)
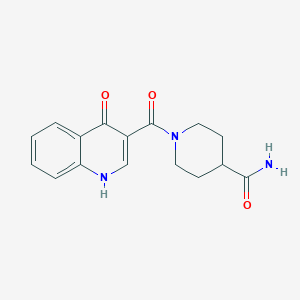
![ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499827.png)
![7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B2499828.png)
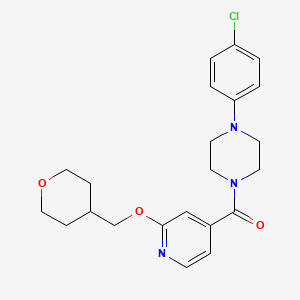

![2-(4-chlorophenoxy)-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide](/img/structure/B2499833.png)
![4-tert-butyl-N-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2499835.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropiperidine-4-carboxylic acid](/img/structure/B2499838.png)
